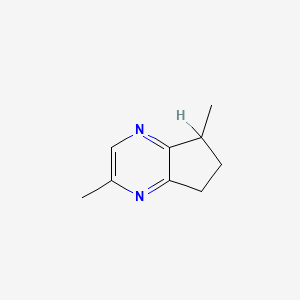
2-Phenylcyclopent-2-en-1-one
Vue d'ensemble
Description
2-Phenylcyclopent-2-en-1-one is a chemical compound with the molecular formula C11H10O . It has a molecular weight of 158.20 g/mol . The IUPAC name for this compound is also 2-phenylcyclopent-2-en-1-one .
Molecular Structure Analysis
The InChI representation of 2-Phenylcyclopent-2-en-1-one isInChI=1S/C11H10O/c12-11-8-4-7-10 (11)9-5-2-1-3-6-9/h1-3,5-7H,4,8H2 . The Canonical SMILES representation is C1CC(=O)C(=C1)C2=CC=CC=C2 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 158.20 g/mol . It has an XLogP3-AA value of 2.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has 1 rotatable bond . Its exact mass and monoisotopic mass are both 158.073164938 g/mol . The topological polar surface area is 17.1 Ų . It has 12 heavy atoms . The complexity of the molecule is 209 .Applications De Recherche Scientifique
Decarboxylation and Derivative Synthesis
The study by Lee et al. (2004) investigated the decarboxylation of derivatives of 2-phenylcyclopent-2-en-1-one, specifically 2-phenylcyclopent-3-ene-1,1-dicarboxylic acid. This research identified reaction pathways, transition states, and endiol intermediates, providing insights into the stereochemistry of the resulting products (Lee et al., 2004).
Photochemical Reactions
Kelly, McMurry, and Work (1987) studied the triplet state of 3-phenylcyclopent-2-enone (a related compound) formed by pulsed laser excitation, exploring its reactivity and interaction with various quenchers (Kelly, McMurry, & Work, 1987).
[2 + 2] Cycloaddition
Clements and McMurry (1986) explored the photolysis of 5-(1- and 2-naphthylmethyl)-3-phenylcyclopent-2-enones, leading to [2 + 2] cycloaddition products. This study revealed the reaction mechanisms and the photostationary-state behavior of these compounds (Clements & McMurry, 1986).
Propriétés
IUPAC Name |
2-phenylcyclopent-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-7H,4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRGUJICHLPTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446337 | |
| Record name | 2-Cyclopenten-1-one, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylcyclopent-2-en-1-one | |
CAS RN |
39545-99-8 | |
| Record name | 2-Cyclopenten-1-one, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




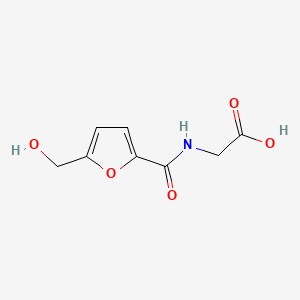
![1-Chloro-4-[(2-isothiocyanatoethyl)thio]benzene](/img/structure/B3052132.png)
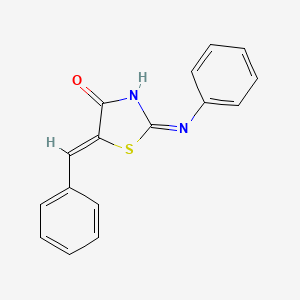

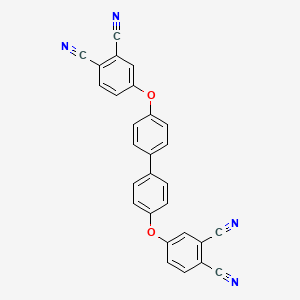
![2-Methyl-1-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B3052138.png)
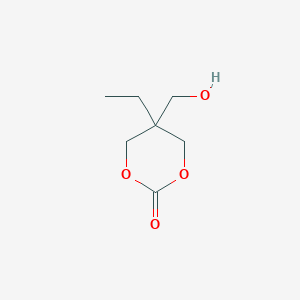


![Benzyl [2-oxo-2-(piperidin-1-yl)ethyl]carbamate](/img/structure/B3052147.png)
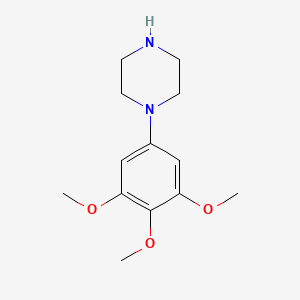
![Ethanol, 2-[(2-chloroethyl)amino]-](/img/structure/B3052149.png)
